molecular formula C8H11BrN2 B1294161 5-Bromo-4-butylpyrimidine CAS No. 4595-64-6

5-Bromo-4-butylpyrimidine

Cat. No. B1294161
CAS RN: 4595-64-6
M. Wt: 215.09 g/mol
InChI Key: LLPITUMEHNOXPJ-UHFFFAOYSA-N
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Description

5-Bromo-4-butylpyrimidine is a brominated pyrimidine derivative that has been the subject of various research studies due to its potential applications in the synthesis of complex molecular structures, including metal-complexing molecular rods and substituted pyrimidine compounds. The presence of the bromo and butyl groups on the pyrimidine ring makes it a versatile intermediate for further chemical modifications and reactions.

Synthesis Analysis

The synthesis of brominated pyrimidines, including 5-bromo-4-butylpyrimidine, has been explored through different methods. One approach involves the Stille coupling of dibromopyridine with trimethylstannylpyridine derivatives to obtain 5-bromo-2,2'-bipyridines and 5-bromo-5'-n-butyl-2,2'-bipyridines with high yields ranging from 70 to 90% . Another method describes the synthesis of 5-bromo-2-iodopyrimidine, which can be used as an intermediate in palladium-catalyzed cross-coupling reactions to synthesize various substituted pyrimidine compounds . These methods highlight the importance of 5-bromo-4-butylpyrimidine as a key intermediate in the synthesis of more complex molecules.

Molecular Structure Analysis

The molecular structure of 5-bromo-4-butylpyrimidine and its derivatives has been elucidated using techniques such as X-ray crystallography. This has provided evidence for the structure of substituted pyrimidines, which is crucial for understanding their reactivity and potential applications . The molecular orbital calculations and redox and optical measurements performed on these compounds further contribute to the understanding of their electronic properties .

Chemical Reactions Analysis

5-Bromo-4-butylpyrimidine can undergo various chemical reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH). These reactions have been optimized to yield substituted pyrimidines, with the reaction conditions and by-products being thoroughly characterized . Additionally, the bromo group in 5-bromo-4-butylpyrimidine makes it a useful intermediate for further functionalization through cross-coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-butylpyrimidine derivatives are influenced by the substituents on the pyrimidine ring. These properties are essential for the compound's reactivity and its potential use as an intermediate in the synthesis of analgesic and anti-inflammatory agents , as well as in the development of irreversible enzyme inhibitors . The modification of the pyrimidine ring with various substituents can lead to changes in the compound's solubility, stability, and biological activity.

Scientific Research Applications

Synthesis and Application in Molecular Structures

5-Bromo-4-butylpyrimidine and its derivatives play a significant role in the synthesis of complex molecular structures. Efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, crucial for the preparation of metal-complexing molecular rods, have been developed. These compounds, including 5-Bromo-2,2'-bipyridine and its alkylated versions, are synthesized through various coupling reactions, with yields ranging from 70 to 90% (Schwab, Fleischer, & Michl, 2002).

Amination and Hydrolysis Processes

The amination of derivatives like 5-bromo-2,4-di-t-butylpyrimidine has been studied, yielding products such as 6-amino-2,4-di-t-butylpyrimidine. These reactions, influenced by the choice of halogen and pyrimidine nucleus structure, reveal insights into the mechanisms of amination (Rasmussen & Plas, 2010). Additionally, the hydrolysis of 5-halopyrimidines leads to products like 2-t-butyl-5-hydroxypyrimidine, indicating the utility of these compounds in synthetic chemistry (Pews, 1990).

Safety And Hazards

The safety data sheet for 5-Bromo-4-butylpyrimidine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition in case of accidental release .

Future Directions

As a research chemical, the future directions for 5-Bromo-4-butylpyrimidine would depend on the results of ongoing studies. It could potentially be used in the synthesis of new compounds or in the study of chemical reactions .

properties

IUPAC Name

5-bromo-4-butylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-2-3-4-8-7(9)5-10-6-11-8/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPITUMEHNOXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650033
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-butylpyrimidine

CAS RN

4595-64-6
Record name 5-Bromo-4-butylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CAH Rasmussen… - Recueil des Travaux …, 1978 - Wiley Online Library
… Work-up procedures were identical with those of the reaction of 5-bromo-4-/-butylpyrimidine (l), for substrate 1 Ib and to those of lla, described above, for substrate Ilc. …
Number of citations: 12 onlinelibrary.wiley.com

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